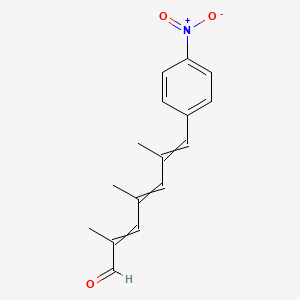
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a hepta-2,4,6-trienal backbone with trimethyl and nitrophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. One common method includes the nitration of a phenyl precursor to introduce the nitro group, followed by a series of aldol condensations and dehydration reactions to form the hepta-2,4,6-trienal backbone. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction or halogenated compounds from substitution reactions.
Scientific Research Applications
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trienal backbone can interact with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylheptanal: Similar in structure but lacks the nitrophenyl group.
4-Nitrophenylheptanal: Contains the nitrophenyl group but lacks the trimethyl substituents.
2,4,6-Trimethylphenyl derivatives: Compounds with similar trimethyl substitution patterns but different functional groups.
Uniqueness
2,4,6-Trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal is unique due to the combination of its trienal backbone with both trimethyl and nitrophenyl substituents, which confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
78847-04-8 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C16H17NO3/c1-12(9-14(3)11-18)8-13(2)10-15-4-6-16(7-5-15)17(19)20/h4-11H,1-3H3 |
InChI Key |
YSEJKQMVVKBESI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C=C(C)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















